N-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-(2-Chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at specific positions.
Formation of Pyrazole Ring: The intermediate product is then reacted with a suitable reagent to form the pyrazole ring, incorporating the trifluoromethyl and methyl groups.
Acetylation: The final step involves acetylation to introduce the acetamide group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of N1-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products with additional functional groups.
Scientific Research Applications
N~1~-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chloro-nitrophenyl and trifluoromethyl-pyrazolyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-chloro-4-nitrophenyl)-2-[5-methyl-1H-pyrazol-1-yl]acetamide: Lacks the trifluoromethyl group.
N~1~-(2-chloro-4-nitrophenyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the methyl group.
Uniqueness
N~1~-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both the trifluoromethyl and methyl groups on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H10ClF3N4O3 |
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Molecular Weight |
362.69 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C13H10ClF3N4O3/c1-7-4-11(13(15,16)17)19-20(7)6-12(22)18-10-3-2-8(21(23)24)5-9(10)14/h2-5H,6H2,1H3,(H,18,22) |
InChI Key |
QFDISVONWCWZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
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